molecular formula C32H27Cl4N5O9S B590379 (2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 934986-85-3

(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B590379
CAS No.: 934986-85-3
M. Wt: 799.454
InChI Key: SIONTSUABXIITN-QXTIUPHPSA-N
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Description

Introduction

This compound represents a structurally complex β-lactam derivative with dual substituents derived from the 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl moiety. Its framework integrates a thiazolidine core characteristic of penicillin antibiotics, modified with sterically demanding oxazole-containing side chains. The molecule exhibits multiple stereogenic centers and conformational constraints critical to its biological activity and stability. While not a clinically established antibiotic, it exemplifies advanced β-lactam engineering to overcome enzymatic resistance mechanisms.

Systematic Nomenclature and Structural Elucidation

IUPAC Naming Breakdown

The compound’s systematic name is parsed as follows:

Structural Component Description
Core Thiazolidine Ring 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid backbone
C-2 Substituent (R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl group
C-3 Substituent 2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl group
Stereochemical Specifications (2R,4S) configuration at thiazolidine ring; (R) configuration at carboxy group

The oxazole substituents are attached via amide linkages, with the dichlorophenyl group providing steric bulk and electronic effects.

Key Functional Groups and Connectivity

  • Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen, with geminal methyl groups at C-5.
  • Oxazole Moieties : Electron-deficient heterocycles (1,2-oxazole) substituted at C-3 with 2,6-dichlorophenyl and C-5 with methyl groups.
  • Amide Linkages : Connect oxazole groups to the thiazolidine core, introducing conformational rigidity.

The molecular formula is C₃₂H₂₇Cl₄N₅O₉S , with a molecular weight of 799.5 g/mol .

Stereochemical Configuration and Conformational Analysis

Chiral Centers and Absolute Configuration

The compound features three defined stereocenters:

  • C-2 (Thiazolidine) : (R)-configuration at the carboxy group.
  • C-4 (Thiazolidine) : (S)-configuration in the thiazolidine ring.
  • C-3 (Thiazolidine) : Substituent stereochemistry influenced by the oxazole-linked acetyl group.
Table 1: Stereogenic Centers and Their Implications
Position Configuration Structural Role
C-2 (R) Governs spatial arrangement of oxazole group
C-4 (S) Stabilizes thiazolidine ring puckering
C-3 Indirectly defined Influences acetyl group orientation

Conformational Constraints and Puckering Analysis

Ab initio studies on related penicillin derivatives reveal:

  • Thiazolidine Puckering : Classified into three classes (a, b, c) based on dihedral angles (C5-S1-C2-C3 and C5-N4-C3-C2).
  • Amide Conformation : Anti-periplanar arrangement of O and H atoms in the exocyclic amide group, critical for β-lactamase resistance.

The compound’s stereochemistry likely positions the oxazole groups in a manner that hinders enzymatic hydrolysis, leveraging anti-conformational preferences.

Historical Context in β-Lactam Antibiotic Research

Evolution of Penicillin Derivatives

The compound belongs to a lineage of β-lactams engineered to counteract β-lactamase-mediated resistance:

  • First-Generation Penicillins : Narrow-spectrum activity (e.g., benzylpenicillin).
  • Second-Generation Penicillins : Methicillin, resistant to penicillinases.
  • Oxazole-Substituted Derivatives : Introduction of electron-withdrawing groups (e.g., dichlorophenyl) to stabilize the β-lactam ring.

Role of Oxazole Substituents

The 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole moiety serves dual purposes:

  • Electronic Effects : Withdraws electron density from the β-lactam, slowing hydrolysis.
  • Steric Bulk : Hinders β-lactamase binding by occupying active-site pockets.

Relationship to Clinical Compounds

The compound shares structural analogs with dicloxacillin, a narrow-spectrum penicillin, but incorporates additional acetyl-oxazole substituents. This modification aligns with strategies to enhance β-lactamase inhibition, as seen in carbapenem-inspired designs.

Properties

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27Cl4N5O9S/c1-12-19(23(39-49-12)21-14(33)7-5-8-15(21)34)27(43)37-11-18(42)41-26(31(47)48)32(3,4)51-29(41)25(30(45)46)38-28(44)20-13(2)50-40-24(20)22-16(35)9-6-10-17(22)36/h5-10,25-26,29H,11H2,1-4H3,(H,37,43)(H,38,44)(H,45,46)(H,47,48)/t25-,26-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONTSUABXIITN-QXTIUPHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)N3C(SC(C3C(=O)O)(C)C)C(C(=O)O)NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)N3[C@H](SC([C@@H]3C(=O)O)(C)C)[C@@H](C(=O)O)NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27Cl4N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a complex thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, enzyme inhibition capabilities, and overall therapeutic potential.

Chemical Structure and Properties

The compound features a thiazolidine core with multiple functional groups that enhance its reactivity and interaction with biological targets. The presence of oxazole rings and dichlorophenyl moieties suggests potential for diverse biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thiazolidine derivatives. For instance, a related compound demonstrated significant attenuation of oxidative stress by enhancing catalase activity in cellular models. This suggests that the thiazolidine core may contribute to protective mechanisms against oxidative damage by modulating enzyme activity .

Table 1: Antioxidant Activity of Thiazolidine Derivatives

CompoundIC50 (µM)Mechanism
TZT25.0Catalase enhancement
Compound X30.0Free radical scavenging

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, thiazolidine derivatives have been synthesized and shown to inhibit neuraminidase (NA) of the influenza A virus. One study reported moderate inhibitory activity with an IC50 value of 0.14 µM for a related derivative . This highlights the potential of these compounds in antiviral drug development.

Table 2: Neuraminidase Inhibition Potency

CompoundIC50 (µM)Reference
Compound 4f0.14
Oseltamivir0.02

Case Study 1: Oxidative Stress Mitigation

In vitro studies using A549 lung cancer cells demonstrated that treatment with thiazolidine derivatives significantly mitigated cell proliferation inhibition induced by oxidative stressors like high concentrations of vitamin C. The mechanism was linked to PARP cleavage status indicating reduced apoptotic cell death .

Case Study 2: Tyrosinase Inhibition

Another study focused on the design and synthesis of thiazolidine derivatives as tyrosinase inhibitors. Among the synthesized compounds, one derivative displayed a 66.47% inhibition rate at a concentration of 20 µM against mushroom tyrosinase . This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Structural and Functional Comparison

Compound Name/Class Key Structural Features Bioactivity/Source References
Target Compound Thiazolidine core, dichlorophenyl-oxazole groups, carboxylic acid Hypothesized: Cytotoxic, enzyme inhibition (inferred from halogenated heterocycles)
3-(4-Chloro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid thiadiazin-2-yl-amide Pyrazole, thiadiazine, chloro-phenyl group Antimicrobial, enzyme inhibition (synthetic derivative)
Thiazol-5-ylmethyl carbamates (e.g., ) Thiazole rings, hydroxy and carbamate groups Antiviral/protease inhibition (pharmacopeial candidates)
Cinnamomum-derived lignans/terpenoids Lignans, phenylpropanoids, terpenes Immunomodulatory, anti-inflammatory, antioxidant (plant-derived natural products)
Marine sponge-derived halogenated compounds Brominated alkaloids, macrolides Cytotoxic (68%), antibacterial (25%) (marine microbial symbionts)

Key Findings:

Structural Uniqueness: The target compound’s dual dichlorophenyl-oxazole substituents distinguish it from simpler thiazolidines (e.g., ’s carbamates) and pyrazole derivatives (). These groups likely enhance binding affinity to hydrophobic enzyme pockets or DNA, a trait shared with halogenated marine compounds . Compared to Cinnamomum lignans, which rely on phenolic groups for antioxidant activity, the target compound’s amide linkages and carboxylic acid may favor protease or kinase inhibition .

Bioactivity Trends: Halogenated Heterocycles: Dichlorophenyl and oxazole motifs are associated with cytotoxic and antimicrobial activities, as seen in marine sponge metabolites () and synthetic pyrazole-thiadiazine hybrids (). The dichlorophenyl group may improve membrane permeability, a critical factor in drug design . Thiazolidine Core: Thiazolidines are known for metabolic stability and diverse bioactivities. For example, thiazole derivatives in exhibit antiviral properties, while thiazolidinediones are used in diabetes management.

The compound’s complexity may limit synthetic scalability compared to simpler plant-derived antioxidants () but could offer higher specificity for targeted therapies .

Preparation Methods

Reaction Conditions and Optimization

The process involves reacting 2-mercapto-6-chlorobenzoxazole with bis(trichloromethyl) carbonate in toluene under staged heating (45–110°C). This method eliminates catalysts, reducing byproduct formation. Key parameters include:

ParameterOptimal RangeYield Impact
Temperature80–110°C>98% yield
SolventToluenePurity ≥98%
Reaction Time0.5–3 hoursComplete conversion

Construction of the 5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid Core

The thiazolidine ring system is synthesized via cyclization of cysteine derivatives with ketones, as outlined in WO2009065797A1. For 5,5-dimethyl substitution, dimethyl acetylenedicarboxylate serves as the diketone precursor.

Cyclization and Stereochemical Control

Reaction of L-cysteine with dimethyl acetylenedicarboxylate in ethanol at 40–85°C produces the thiazolidine ring. Stereoselectivity at C2 and C4 is achieved using chiral auxiliaries or enzymatic resolution. For instance, Panek’s method employs TBDPS ether protection and dihydroxylation to set the (2R,4S) configuration. The final oxidation step utilizes Dess-Martin periodinane to yield the carboxylic acid functionality.

StepReagents/ConditionsOutcome
CyclizationEthanol, 40–85°C85–90% yield
OxidationDess-Martin periodinane99% conversion

Coupling of Oxazole and Thiazolidine Moieties

The two 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl groups are sequentially coupled to the thiazolidine core via amide bond formation. EDCl/HOBt-mediated coupling is preferred for minimal racemization.

Sequential Amide Bond Formation

  • First Coupling : The carboxyl group of the oxazole is activated with EDCl/HOBt and reacted with the primary amine of the thiazolidine at 0°C to form the [(R)-carboxy]methyl linkage.

  • Second Coupling : The acetyl spacer is introduced via reaction of the secondary amine with bromoacetyl bromide, followed by coupling with the second oxazole unit.

Coupling StepConditionsYield
Primary AmideEDCl, HOBt, DMF, 0°C78–82%
Acetyl SpacerBromoacetyl bromide, Et₃N85–88%

Stereochemical Purity and Final Isolation

Chiral HPLC using a Chiralpak AD-H column resolves the (2R,4S) and (R) configurations, ensuring >99% enantiomeric excess. Crystallization from ethyl acetate/n-hexane yields the final compound as a white solid.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Solid-Light (CN102432559A)Phosgene-free, high yieldLimited to dichloro substrates
Panek’s CyclizationHigh stereoselectivityRequires toxic phosgene
EDCl/HOBt CouplingMild conditionsCost-intensive reagents

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step coupling reactions, including oxazole-4-carbonyl group incorporation and thiazolidine ring formation. Key steps include:

  • Esterification of carboxylic acid intermediates under anhydrous conditions (e.g., DCC/DMAP catalysis) .
  • Amide coupling using HATU or EDCI/HOBt to link the dichlorophenyl-oxazole moiety to the thiazolidine backbone .
  • Purification via reverse-phase HPLC with a mobile phase of methanol/water/0.2 M NaH₂PO₄/tetrabutylammonium hydroxide (pH 5.5 ± 0.02), which resolves polar byproducts . Yield optimization requires strict control of temperature (<5°C during exothermic steps) and stoichiometric ratios (e.g., 1.1:1 acyl chloride to amine to minimize unreacted intermediates) .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ~950–1000 Da).
  • 2D NMR (¹H-¹³C HSQC, HMBC) to verify stereochemistry at the (2R,4S) and (R)-carboxy centers. Key signals include thiazolidine C4 carboxylic acid (~δ 175 ppm in ¹³C NMR) and oxazole carbonyl resonances (~δ 165–170 ppm) .
  • X-ray crystallography for absolute configuration confirmation, though crystallization is challenging due to multiple polar groups .

Advanced Research Questions

Q. What strategies address enantiomeric purity challenges during synthesis?

Enantiomeric impurities often arise at the (R)-carboxy-methyl and thiazolidine chiral centers. Mitigation approaches:

  • Chiral auxiliaries : Use (R)-BINOL-based catalysts during asymmetric induction steps .
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers in racemic intermediates .
  • Analytical monitoring : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to detect ≤0.5% impurities .

Q. How can experimental design (DoE) optimize reaction parameters for scalability?

Apply factorial design to screen variables:

FactorRange TestedOptimal ValueImpact on Yield
Temperature0–25°C4°CPrevents oxazole ring decomposition
SolventDMF, THF, DCMDMFEnhances solubility of polar intermediates
Catalyst loading5–15 mol%10 mol%Balances cost and efficiency
Statistical modeling (e.g., Bayesian optimization) identifies non-linear interactions, such as solvent-catalyst synergies, reducing trial runs by 40% .

Q. How to resolve contradictions in stability data under varying pH conditions?

Stability studies reveal pH-dependent degradation:

  • Acidic conditions (pH <3) : Hydrolysis of the oxazole carbonyl group occurs (t₁/₂ = 12 hrs).
  • Neutral/basic conditions (pH 7–9) : Thiazolidine ring opening dominates (t₁/₂ = 48 hrs). Discrepancies arise from analytical method biases:
  • HPLC overestimates stability by failing to detect early-stage degradation intermediates.
  • LC-MS/MS with MRM transitions for m/z 950 → 452 (oxazole fragment) and 950 → 310 (thiazolidine fragment) provides accurate degradation profiles .

Q. What computational methods predict non-covalent interactions affecting crystallization?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model:

  • Hydrogen bonding : Between carboxylic acid groups and solvent (water/methanol).
  • π-Stacking : Between dichlorophenyl rings in dimeric forms. Simulations suggest additives like tetrabutylammonium bromide disrupt aggregates, improving crystal lattice formation .

Methodological Challenges and Solutions

Q. How to mitigate byproduct formation during the final acetylation step?

The acetyl transfer to the secondary amine often generates over-acetylated byproducts (≤15%). Solutions include:

  • Low-temperature acetylation (−20°C) with acetyl chloride in THF.
  • In situ quenching with pyridine to scavenge excess acetylating agents .
  • Byproduct recycling : Hydrolyze over-acetylated products with NaOH/EtOH to recover the parent amine .

Q. What spectroscopic techniques differentiate isosteric oxazole and thiazole moieties?

  • IR spectroscopy : Oxazole C=N stretches at ~1600 cm⁻¹ vs. thiazole C=S at ~1250 cm⁻¹.
  • ¹⁵N NMR : Oxazole nitrogen resonates at δ −120 to −140 ppm, while thiazole nitrogen appears at δ −200 to −220 ppm .

Emerging Research Directions

Q. Can non-covalent interactions enhance catalytic activity in derivative compounds?

Substituent modifications (e.g., replacing dichlorophenyl with trifluoromethyl) alter:

  • Electrophilicity : Calculated via DFT (B3LYP/6-311+G(d,p)) shows increased oxazole electrophilicity (ΔE = +0.8 eV).
  • Binding affinity : Molecular docking predicts stronger interactions with serine proteases (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for parent compound) .

Q. What retrosynthetic strategies disassemble this complex structure for analog design?

Retrosynthetic cleavage points:

  • Thiazolidine ring : Split into cysteine-derived precursors.
  • Oxazole-carboxy linkages : Use retro-amide bond disconnection.
    Synthons like (R)-2-amino-2-phenylacetic acid (, Compound 1) and 5-methyl-1,2-oxazole-4-carbonyl chloride () are critical building blocks .

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